molecular formula C11H13ClO B14609136 4-Chloro-2-(pent-3-en-2-yl)phenol CAS No. 59836-32-7

4-Chloro-2-(pent-3-en-2-yl)phenol

Cat. No.: B14609136
CAS No.: 59836-32-7
M. Wt: 196.67 g/mol
InChI Key: IZCFECOXQFAVSZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(pent-3-en-2-yl)phenol is a chlorinated phenolic compound characterized by a pent-3-en-2-yl substituent at the 2-position of the phenol ring and a chlorine atom at the 4-position. The pent-3-en-2-yl group introduces both steric bulk and unsaturation, which may influence properties such as lipophilicity, metabolic stability, and interaction with biological targets.

Properties

CAS No.

59836-32-7

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-2-pent-3-en-2-ylphenol

InChI

InChI=1S/C11H13ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h3-8,13H,1-2H3

InChI Key

IZCFECOXQFAVSZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pent-3-en-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorophenol is reacted with a pent-3-en-2-yl halide under basic conditions to introduce the pent-3-en-2-yl group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pent-3-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(pent-3-en-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pent-3-en-2-yl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes, leading to leakage of cellular contents and inhibition of essential cellular processes. This disruption is primarily due to its ability to interfere with membrane permeability and ion transport .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 4-chloro-2-substituted phenols, highlighting their substituents, molecular weights, and notable properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities References
4-Chloro-2-(pent-3-en-2-yl)phenol Pent-3-en-2-yl 196.45 Hypothesized higher lipophilicity; potential antimicrobial/antioxidant activity (inferred)
Chlorophene (4-Chloro-2-(phenylmethyl)phenol) Benzyl 218.67 Antibacterial; rapid oxidation by Mn oxides (k = 0.46–0.50 H+ order)
4-Chloro-2-methylphenol Methyl 142.58 Simpler structure; higher volatility; potential toxicity
4-Chloro-2-(hepta-1,3,5-triyn-1-yl)phenol Heptatriynyl 214.65 Biosynthetic intermediate in acetylenic compound pathways
4-Chloro-2-((5-aryl-oxadiazol-2-yl)amino)phenol Oxadiazole-aryl ~330–360 Anticancer activity (e.g., 6h: PGI = 65.12 vs. SNB-19 cells)
Schiff base derivatives (e.g., S-1) Imine linkages ~250–300 Broad-spectrum antimicrobial (MICs = 8 µg/mL); α-amylase inhibition (93.2%)

Reactivity and Environmental Behavior

  • Oxidation by Manganese Oxides: Chlorophene and triclosan (a related compound) are oxidized rapidly by MnO₂, with reaction rates influenced by substituent electronic/steric effects. The pentenyl group in this compound may reduce reactivity compared to chlorophene due to steric hindrance from the longer chain .
  • Thermal Stability: FeCl₂ promotes HCl release at low temperatures, suppressing chlorinated product formation. Bulkier substituents (e.g., pentenyl) might alter pyrolysis pathways compared to simpler analogs like 4-chloro-2-methylphenol .

Physicochemical Properties

  • Spectral Properties: UV-Vis absorption (λmax ~350–360 nm in ethanol) is common in chlorophenols with conjugated substituents (e.g., Schiff bases , oxadiazoles ).

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